

Chemical and physical properties of (1R,2R)-2-aminocyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	(1R,2R)-2-
Compound Name:	Aminocyclopentanecarboxylic Acid
	Hydrochloride
Cat. No.:	B585911

[Get Quote](#)

An In-Depth Technical Guide to (1R,2R)-2-Aminocyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-Aminocyclopentanecarboxylic acid is a cyclic β -amino acid that serves as a valuable building block in the synthesis of peptidomimetics and foldamers. Its constrained cyclopentane ring structure imparts unique conformational properties to peptides, influencing their secondary structure and biological activity. This technical guide provides a comprehensive overview of the chemical and physical properties of (1R,2R)-2-aminocyclopentanecarboxylic acid, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in modulating biological signaling pathways.

Chemical and Physical Properties

(1R,2R)-2-Aminocyclopentanecarboxylic acid, with the IUPAC name trans-(1R,2R)-2-aminocyclopentane-1-carboxylic acid, is a white crystalline solid.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ NO ₂	[1]
Molecular Weight	129.16 g/mol	[1]
Appearance	White to beige crystalline powder	[2]
Melting Point	134–137 °C (for the Fmoc-protected (1R,2S)-isomer)	[3] [4]
Solubility	Highly soluble in water; sparingly soluble in non-polar solvents like hexane and toluene. [2] [5]	[2] [5]
pKa	2.38±0.20 (Predicted)	[2]

Note: An experimental melting point for the unprotected (1R,2R)-2-aminocyclopentanecarboxylic acid is not readily available in the cited literature. The provided melting point is for a closely related protected stereoisomer and should be considered as an estimate.

Spectroscopic Data

The structural characterization of (1R,2R)-2-aminocyclopentanecarboxylic acid is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

¹H NMR Spectroscopy

Proton NMR spectra of the unprotected amino acid are typically recorded in deuterium oxide (D₂O). The characteristic signals are:

- δ 3.88 (q, J = 7.4 Hz, 1H; CHNH₂)
- δ 2.90–2.97 (m, 1H; CHCO₂H)
- δ 2.13–2.23 (m, 2H; CH₂)

- δ 1.66–1.91 (m, 4H; CH_2CH_2)[4]

¹³C NMR Spectroscopy

Carbon-13 NMR spectra in D_2O show the following key resonances:

- δ 177.1 (C=O)
- δ 53.9 (CHNH₂)
- δ 48.2 (CHCO₂H)
- δ 30.4 (CH₂)
- δ 28.6 (CH₂)
- δ 22.7 (CH₂)[4]

Mass Spectrometry

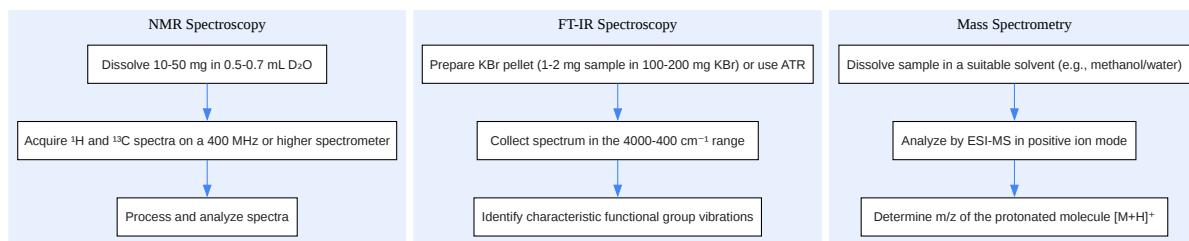
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular weight. The expected mass for the protonated molecule $[\text{M}+\text{H}]^+$ is 130.0868, with experimental values found to be in close agreement (e.g., 130.0865).[3][4]

Experimental Protocols

Synthesis of (1R,2R)-2-Aminocyclopentanecarboxylic Acid

A scalable synthesis for all stereoisomers of 2-aminocyclopentanecarboxylic acid has been developed, providing a reliable method for obtaining the desired (1R,2R) isomer.[3][4] The general workflow is outlined below.

[Click to download full resolution via product page](#)


A generalized workflow for the synthesis of (1R,2R)-2-aminocyclopentanecarboxylic acid.

Detailed Methodologies:

- Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is reacted with (R)- α -phenylethylamine in the presence of a reducing agent to form a diastereomeric mixture of the corresponding amino esters.[4]
- Diastereoselective Crystallization: The desired diastereomer is selectively crystallized from the mixture using a chiral resolving agent such as (-)-dibenzoyl-L-tartaric acid.[3]
- Purification: The separated diastereomer is further purified by recrystallization.
- Deprotection: The phenylethyl protecting group is removed via hydrogenolysis, followed by hydrolysis of the ester to yield the final (1R,2R)-2-aminocyclopentanecarboxylic acid.[4]

Spectroscopic Analysis Protocols

The following are generalized protocols for the spectroscopic characterization of (1R,2R)-2-aminocyclopentanecarboxylic acid.

[Click to download full resolution via product page](#)

General analytical workflow for the characterization of (1R,2R)-2-aminocyclopentanecarboxylic acid.

¹H and ¹³C NMR Spectroscopy:

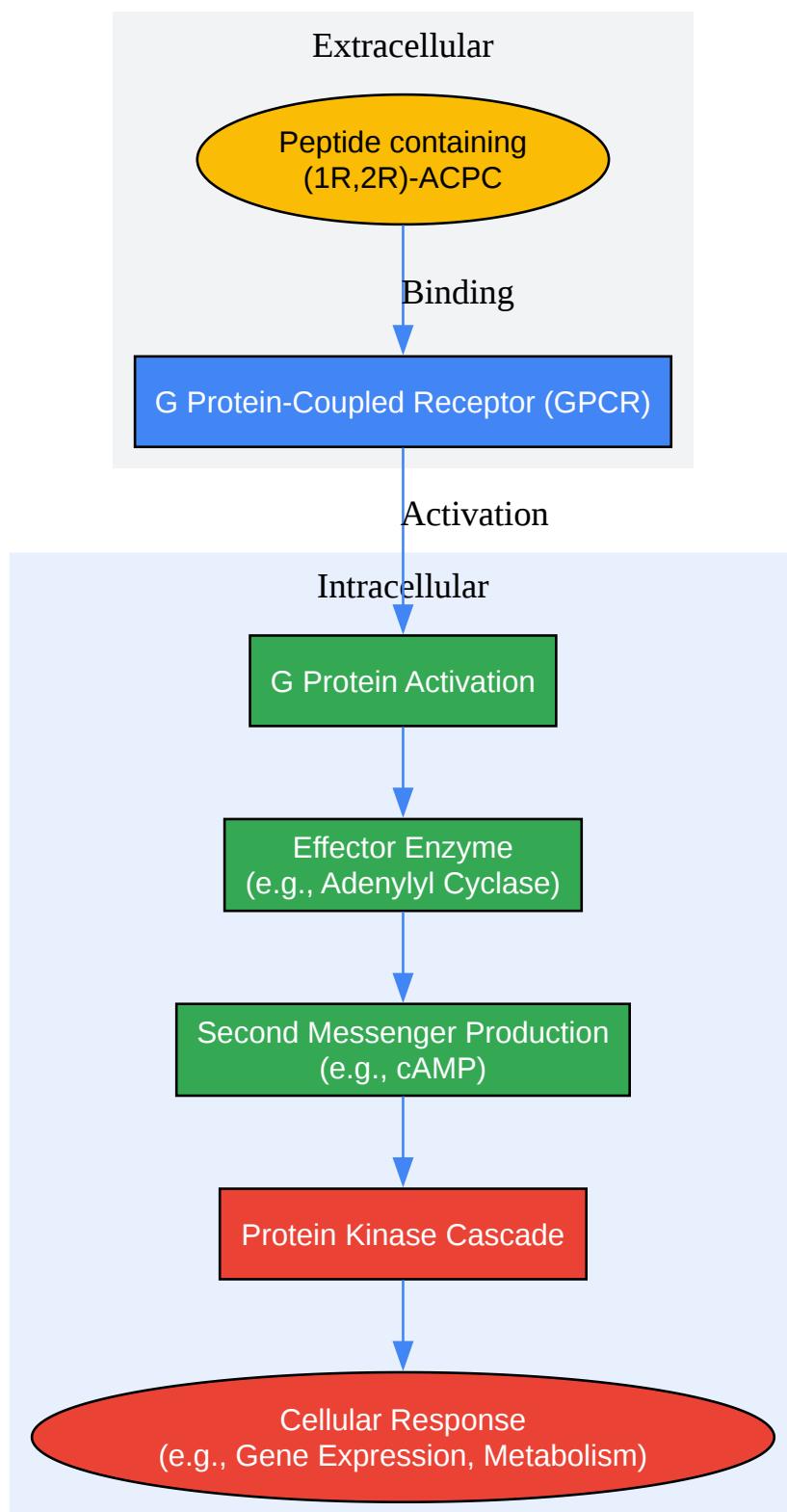
- Sample Preparation: Dissolve 10-50 mg of the amino acid in 0.5-0.7 mL of deuterium oxide (D₂O).^[6] If necessary, adjust the pD to ensure solubility and consistent chemical shifts.
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).^[4]
- Acquisition: For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.^[1]
- Referencing: Chemical shifts are referenced to an internal or external standard.

FT-IR Spectroscopy:

- Sample Preparation: The KBr pellet method is common for solid amino acids. Mix 1-2 mg of the sample with 100-200 mg of dry KBr powder and press into a transparent pellet.^{[7][8]} Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the neat solid.^[7]
- Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry:

- Sample Preparation: Dissolve the sample in a solvent compatible with electrospray ionization, such as a mixture of water and methanol or acetonitrile.
- Ionization: Use electrospray ionization (ESI) in the positive ion mode to generate protonated molecules [M+H]⁺.^[9]
- Analysis: A high-resolution mass analyzer (e.g., time-of-flight, TOF) is used to accurately determine the mass-to-charge ratio.^[3]


Biological Significance and Signaling Pathways

(1R,2R)-2-Aminocyclopentanecarboxylic acid is primarily utilized as a conformational constraint in the design of peptidomimetics.^[10] The incorporation of this cyclic β -amino acid can induce

stable secondary structures, such as helices and turns, in peptides that would otherwise be flexible.[11] This can lead to enhanced biological activity, increased resistance to proteolytic degradation, and improved pharmacokinetic properties.[10]

While specific signaling pathways directly modulated by peptides containing (1R,2R)-2-aminocyclopentanecarboxylic acid are not extensively detailed in the current literature, the broader class of peptidomimetics containing cyclic β -amino acids is known to interact with a variety of biological targets, including G protein-coupled receptors (GPCRs). The constrained conformation of these peptides can mimic the bioactive conformation of endogenous peptide ligands, allowing them to act as agonists or antagonists at these receptors.[12][13]

The interaction of a peptidomimetic with a GPCR can initiate or block a cascade of intracellular signaling events. A generalized representation of such a pathway is depicted below.

[Click to download full resolution via product page](#)

A generalized GPCR signaling pathway potentially modulated by peptides containing (1R,2R)-2-aminocyclopentanecarboxylic acid.

Further research, including receptor binding assays and cell-based signaling studies, is necessary to elucidate the specific intracellular pathways modulated by peptides incorporating (1R,2R)-2-aminocyclopentanecarboxylic acid.

Conclusion

(1R,2R)-2-Aminocyclopentanecarboxylic acid is a key building block for the development of structurally defined and biologically active peptides. Its well-defined stereochemistry and conformational rigidity offer a powerful tool for designing novel therapeutics. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this versatile compound. Future investigations into the specific biological targets and signaling pathways affected by peptides containing this moiety will undoubtedly expand its applications in medicine and biotechnology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ¹³C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. eng.uc.edu [eng.uc.edu]

- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bif.wisc.edu [bif.wisc.edu]
- 12. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Chemical and physical properties of (1R,2R)-2-aminocyclopentanecarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b585911#chemical-and-physical-properties-of-1r-2r-2-aminocyclopentanecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com